3-(1,3,4-Oxadiazol-2-yl)propan-1-amine

Description

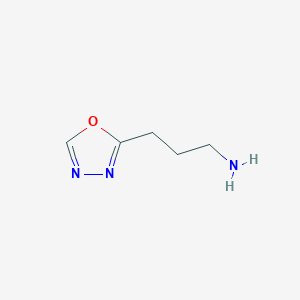

Structure

3D Structure

Properties

IUPAC Name |

3-(1,3,4-oxadiazol-2-yl)propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O/c6-3-1-2-5-8-7-4-9-5/h4H,1-3,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAFKIILHZJVCFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN=C(O1)CCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082469-12-2 | |

| Record name | 3-(1,3,4-oxadiazol-2-yl)propan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 1,3,4 Oxadiazol 2 Yl Propan 1 Amine and Analogues

Strategies for 1,3,4-Oxadiazole (B1194373) Ring Construction

The construction of the 1,3,4-oxadiazole ring is a cornerstone of synthetic organic chemistry, with numerous methods developed to afford substituted derivatives. These strategies primarily revolve around the formation of a key N,N'-diacylhydrazine intermediate followed by cyclization, or through oxidative cyclization pathways. nih.govbiointerfaceresearch.com

The most prevalent and versatile route to 1,3,4-oxadiazoles begins with a carboxylic acid hydrazide. eurekaselect.comnih.gov For the synthesis of the title compound, a precursor such as a protected 4-aminobutanehydrazide (B13490637) would serve as the starting point. This hydrazide unit undergoes reaction with an appropriate electrophile, leading to an intermediate that is primed for cyclization.

A foundational method for creating the 1,3,4-oxadiazole scaffold involves the condensation of a hydrazide with a carboxylic acid or its more reactive derivatives, such as acid chlorides or anhydrides. researchgate.netmdpi.com This reaction initially forms an N,N'-diacylhydrazine intermediate. nih.gov This intermediate is often isolated but can also be generated in situ before undergoing dehydrative cyclization. nih.govbiointerfaceresearch.com For instance, an aryl hydrazide can be reacted with a carboxylic acid derivative like β-benzoyl propionic acid, which then cyclizes to form the corresponding 1,3,4-oxadiazole. nih.gov The use of coupling agents like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) can facilitate the initial condensation between the hydrazide and carboxylic acid under milder conditions. mdpi.com

A widely used pathway for the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols involves the reaction of a carboxylic acid hydrazide with carbon disulfide (CS₂) in the presence of a base, typically potassium hydroxide (B78521) (KOH) in an alcoholic solution. researchgate.netnih.gov The reaction proceeds through the nucleophilic attack of the hydrazide onto the carbon disulfide, forming a potassium dithiocarbazinate salt. impactfactor.org Subsequent heating of this intermediate induces intramolecular cyclization with the elimination of water and hydrogen sulfide, yielding the 1,3,4-oxadiazole-2-thiol (B52307) ring. researchgate.netimpactfactor.org This thiol group can then be further functionalized if desired.

The critical step in many 1,3,4-oxadiazole syntheses is the cyclodehydration of the N,N'-diacylhydrazine intermediate. biointerfaceresearch.comipindexing.com Phosphorus oxychloride (POCl₃) is one of the most common and effective reagents for this transformation, promoting cyclization by acting as a strong dehydrating agent. nih.govnih.govipindexing.com The reaction typically involves refluxing the diacylhydrazine with POCl₃. nih.govutar.edu.my

Beyond POCl₃, a variety of other dehydrating agents have been successfully employed, each with its own advantages regarding reaction conditions and substrate compatibility. nih.govipindexing.com The choice of reagent can be critical for tolerating sensitive functional groups within the substrate.

| Dehydrating Agent | Typical Conditions | Notes | Reference |

|---|---|---|---|

| Phosphorus Oxychloride (POCl₃) | Reflux | Widely used, effective, but can be harsh and corrosive. | nih.govnih.gov |

| Thionyl Chloride (SOCl₂) | Reflux | Common alternative to POCl₃. | nih.govresearchgate.net |

| Polyphosphoric Acid (PPA) | High Temperature | Effective for many substrates. | nih.govipindexing.com |

| Triflic Anhydride (Tf₂O) | Low Temperature, with base (e.g., Pyridine) | Very powerful dehydrating agent, allows for milder conditions. | mdpi.comnih.gov |

| Tosyl Chloride (TsCl) | With base (e.g., Pyridine (B92270), DBU) | Milder conditions compared to POCl₃. | researchgate.net |

| Burgess Reagent (polymer-supported) | Microwave Irradiation, THF | Fast reaction times (minutes), high purity. | biointerfaceresearch.com |

To improve efficiency, reduce waste, and simplify procedures, one-pot syntheses have been developed. These methods combine the formation of the diacylhydrazine intermediate and its subsequent cyclodehydration into a single procedural step without isolating the intermediate. tandfonline.com This approach offers significant advantages over traditional multi-step methods. tandfonline.com For example, a one-pot reaction can involve mixing a carboxylic acid, a hydrazide, and a cyclodehydrating agent together. nih.govtandfonline.com

| Reagent System | Description | Advantages | Reference |

|---|---|---|---|

| BF₃·Et₂O | Hydrazine (B178648) hydrate (B1144303) is added to an acid chloride to form the diacylhydrazine in situ, followed by the addition of BF₃·Et₂O as the cyclodehydrating agent. | Efficient, inexpensive, tolerant of various substituents. | tandfonline.com |

| TBTU and TsCl | A carboxylic acid and a benzohydrazide (B10538) are first condensed using TBTU, followed by a TsCl-mediated cyclodehydration in the same pot. | Mild conditions, good to very good yields. | researchgate.net |

| Chloramine-T | Used for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from N-acyl-aldehyde hydrazones. | Very good yields (85-96%). | tandfonline.com |

| Iodine (I₂) | Molecular iodine promotes a metal-free domino protocol for the synthesis from acylhydrazones. | Metal-free, good functional group compatibility. | organic-chemistry.org |

The application of microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating the formation of 1,3,4-oxadiazoles. wjarr.comjyoungpharm.orgscholarsresearchlibrary.com Microwave-assisted synthesis offers numerous benefits over conventional heating, including dramatically reduced reaction times (from hours to minutes), improved yields, and increased product purity. scholarsresearchlibrary.comnih.gov These reactions can often be performed in solvent-free conditions, aligning with the principles of green chemistry. scholarsresearchlibrary.com For instance, the cyclodehydration of diacylhydrazines can be efficiently carried out under microwave irradiation using reagents like a polymer-supported Burgess reagent or silica-supported dichlorophosphate. biointerfaceresearch.comnih.gov Similarly, the oxidative cyclization of N-acylhydrazones using agents like chloramine-T is also amenable to microwave acceleration. nih.gov

| Reaction Type | Conventional Method | Microwave-Assisted Method | Advantages of Microwave | Reference |

|---|---|---|---|---|

| Cyclization of Isoniazid with Aldehyde | Hours of reflux | 3-4 minutes at 300W | Drastically reduced reaction time. | nih.gov |

| Cyclodehydration of Diacylhydrazines | 24 hours of heating | 2 minutes at 96% yield | Extremely fast, high yield and purity. | biointerfaceresearch.com |

| Synthesis from Hydrazide and Amino Acid with POCl₃ | Several hours of reflux | 10 minutes at 100W | Rapid, high yields (85%). | nih.gov |

Cyclization Reactions from Hydrazide Precursors

Approaches for Introducing the Propan-1-amine Side Chain

The introduction of the propan-1-amine side chain onto the 1,3,4-oxadiazole core is a critical step in the synthesis of the target compound. This can be achieved through several strategic approaches, including direct amination of propyl precursors or the transformation of other functional groups into a primary amine.

Amination Reactions on Propyl Chain Precursors

Direct amination methods involve the formation of the carbon-nitrogen bond on a pre-existing three-carbon chain attached to the oxadiazole ring. These methods are advantageous for their straightforward nature.

One of the most established methods for preparing primary amines from alkyl halides is the Gabriel Synthesis . masterorganicchemistry.combyjus.com This reaction avoids the common problem of over-alkylation seen with direct amination using ammonia. masterorganicchemistry.com The synthesis would begin with a precursor such as 2-(3-halopropyl)-1,3,4-oxadiazole. This precursor is reacted with potassium phthalimide (B116566) to form an N-alkylphthalimide intermediate. The primary amine is then liberated from this intermediate, typically through hydrazinolysis using hydrazine (the Ing-Manske procedure) or by acidic hydrolysis. wikipedia.orglibretexts.org While effective for primary halides, the Gabriel synthesis is generally less suitable for secondary halides. wikipedia.org

Another powerful technique is Reductive Amination . masterorganicchemistry.comorganic-chemistry.org This one-pot reaction involves the condensation of an aldehyde or ketone with an amine source, like ammonia, to form an imine intermediate, which is then reduced in situ to the corresponding amine. For the target molecule, the precursor would be 3-(1,3,4-oxadiazol-2-yl)propanal. The reaction is carried out in the presence of a reducing agent that selectively reduces the imine but not the initial aldehyde. Common reagents for this purpose include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com

| Method | Precursor | Key Reagents | Intermediate | Notes |

| Gabriel Synthesis | 2-(3-Halopropyl)-1,3,4-oxadiazole | 1. Potassium phthalimide2. Hydrazine (N₂H₄) | N-(3-(1,3,4-Oxadiazol-2-yl)propyl)phthalimide | Avoids over-alkylation; suitable for primary halides. masterorganicchemistry.com |

| Reductive Amination | 3-(1,3,4-Oxadiazol-2-yl)propanal | Ammonia (NH₃), NaBH₃CN or NaBH(OAc)₃ | Imine | One-pot procedure with high selectivity. organic-chemistry.org |

Functional Group Interconversions Leading to Primary Amines

An alternative and highly versatile strategy involves synthesizing the oxadiazole with a side chain containing a functional group that can be chemically converted into a primary amine. This approach allows for a wider range of reaction conditions and starting materials.

A common and reliable method is the reduction of a nitrile . embibe.com The synthesis can start from a precursor like 2-(2-cyanoethyl)-1,3,4-oxadiazole, which can be prepared from the cyclization of a corresponding cyano-substituted acid hydrazide. The nitrile group (-C≡N) is then reduced to a primary amine (-CH₂NH₂). This transformation is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in a solvent such as diethyl ether or tetrahydrofuran, or through catalytic hydrogenation with hydrogen gas over a metal catalyst like palladium (Pd), platinum (Pt), or Raney Nickel. doubtnut.comdoubtnut.com

Another robust method is the reduction of an azide (B81097) . The synthesis would proceed from a 2-(3-halopropyl)-1,3,4-oxadiazole precursor, which is first converted to 2-(3-azidopropyl)-1,3,4-oxadiazole via nucleophilic substitution with sodium azide (NaN₃). The resulting azide is a stable intermediate that can be cleanly reduced to the primary amine. This reduction can be performed via catalytic hydrogenation (H₂/Pd-C) or by using the Staudinger reaction, which involves treatment with triphenylphosphine (B44618) (PPh₃) followed by hydrolysis.

| Method | Precursor | Key Reagents | Functional Group Change |

| Nitrile Reduction | 2-(2-Cyanoethyl)-1,3,4-oxadiazole | LiAlH₄ or H₂/Catalyst (Pd, Pt, Ni) | -C≡N → -CH₂NH₂ |

| Azide Reduction | 2-(3-Azidopropyl)-1,3,4-oxadiazole | H₂/Pd-C or PPh₃/H₂O (Staudinger) | -N₃ → -NH₂ |

Mannich-Type Condensation Reactions for β-Amino Carbonyl Compounds

The Mannich reaction is a three-component condensation that forms a β-amino carbonyl compound, known as a Mannich base. jchemrev.com This reaction involves an aldehyde (often formaldehyde), a primary or secondary amine, and a compound with an active hydrogen (a C-H acidic compound). While not a direct route to the target molecule, it is a key method for creating β-amino carbonyl precursors, which can be further elaborated.

In the context of oxadiazole synthesis, a 2-acetyl-1,3,4-oxadiazole could serve as the active hydrogen component. Its reaction with formaldehyde (B43269) and a suitable amine (e.g., dimethylamine (B145610) hydrochloride) would yield a β-amino ketone. nih.govnih.gov This Mannich base could then undergo further transformations, such as reduction of the ketone and manipulation of the amine substituent, to ultimately form the desired propan-1-amine side chain. The Mannich reaction is particularly significant in drug discovery for building molecular complexity in a single step. jchemrev.comnih.gov

Green Chemistry Principles in the Synthesis of Oxadiazole-Amine Conjugates

The application of green chemistry principles to the synthesis of heterocyclic compounds is of growing importance for reducing environmental impact and improving safety and efficiency. mdpi.com Several green strategies can be applied to the synthesis of 3-(1,3,4-oxadiazol-2-yl)propan-1-amine and its analogues.

Microwave-Assisted Synthesis : Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve yields for the cyclization step that forms the 1,3,4-oxadiazole ring. mdpi.com For instance, the condensation of an acid hydrazide with a carboxylic acid can be accelerated under microwave heating, often in solvent-free conditions or using greener solvents like water or ethanol. nih.gov

Ultrasound-Assisted Synthesis : Sonication is another energy-efficient technique that can promote reactions. The synthesis of 2-amino-1,3,4-oxadiazole derivatives from hydrazides and cyanogen (B1215507) bromide has been successfully performed using ultrasound, leading to high yields in short reaction times. mdpi.com

Green Catalysts and Reagents : The traditional cyclodehydration step to form the oxadiazole ring often uses harsh and corrosive reagents like phosphorus oxychloride (POCl₃). nih.gov Greener alternatives include the use of solid-supported catalysts or milder dehydrating agents. Iodine has been used as an efficient and less hazardous catalyst for the oxidative cyclization of semicarbazones to form 2-amino-1,3,4-oxadiazoles. jchemrev.comresearchgate.netnih.gov

Solvent-Free Reactions : Performing reactions without a solvent (neat) or by grinding reactants together (mechanochemistry) minimizes the use of volatile organic compounds, reducing waste and environmental impact. organic-chemistry.org

Stereoselective Synthetic Pathways to Chiral Oxadiazole-Propanamine Derivatives

The development of stereoselective synthetic routes is critical when a specific enantiomer of a drug candidate is required. For this compound, chirality could be introduced on the propyl side chain, for example at the α or β position relative to the amine.

While specific literature for the stereoselective synthesis of the title compound is limited, established principles of asymmetric synthesis can be applied. A logical approach would be to start from a chiral building block. For instance, a chiral carboxylic acid could be used as the starting material for the construction of the oxadiazole ring. Pinane-based chiral 1,3,4-oxadiazoles have been synthesized from myrtenic acid, where the chirality of the starting terpene is retained through the synthetic sequence. nih.govnih.gov A similar strategy could be employed using a chiral 4-aminobutanoic acid derivative to construct the chiral propanamine side chain prior to or after oxadiazole formation.

Another strategy involves the asymmetric reduction of a prochiral ketone precursor. For example, a 1-(1,3,4-oxadiazol-2-yl)propan-2-one could be reduced to the corresponding chiral alcohol using a stereoselective reducing agent, such as a borane (B79455) in the presence of a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction). The resulting chiral alcohol could then be converted to the amine with inversion of stereochemistry, for example, via a Mitsunobu reaction with an azide source followed by reduction. Such methods allow for precise control over the stereochemistry of the final product. bioorg.orgyoutube.com

Spectroscopic and Analytical Characterization for Structural Elucidation

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For 3-(1,3,4-oxadiazol-2-yl)propan-1-amine (C₅H₉N₃O), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

The fragmentation pattern would likely involve the characteristic cleavage of the propyl chain. Common fragmentation pathways would include the loss of the amine group, as well as cleavage at the C-C bonds of the propyl chain. The stability of the 1,3,4-oxadiazole (B1194373) ring would likely result in fragment ions containing this moiety.

Table 3: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Description |

|---|---|---|

| [M]⁺ | 127.07 | Molecular Ion |

| [M-NH₂]⁺ | 111.06 | Loss of an amino radical |

| [C₄H₅N₂O]⁺ | 97.04 | Cleavage of the propyl chain |

| [C₂HN₂O]⁺ | 69.01 | 1,3,4-Oxadiazole ring fragment |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would display characteristic absorption bands for the N-H, C-H, C=N, and C-O-C bonds.

The N-H stretching vibrations of the primary amine would appear as a medium to weak doublet in the range of 3300-3500 cm⁻¹. The C-H stretching of the alkyl chain would be observed around 2850-2960 cm⁻¹. The C=N stretching vibration of the oxadiazole ring is expected in the region of 1630-1680 cm⁻¹. The C-O-C stretching of the oxadiazole ring would likely show a strong absorption band around 1020-1070 cm⁻¹.

Table 4: Predicted IR Absorption Bands

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Amine) | 3300 - 3500 | Medium-Weak |

| C-H Stretch (Alkyl) | 2850 - 2960 | Medium |

| C=N Stretch (Oxadiazole) | 1630 - 1680 | Medium |

| C-O-C Stretch (Oxadiazole) | 1020 - 1070 | Strong |

X-ray Diffraction Studies for Solid-State Structure Determination

It is anticipated that the 1,3,4-oxadiazole ring would be essentially planar. The crystal packing would likely be influenced by intermolecular hydrogen bonding between the amine group of one molecule and the nitrogen or oxygen atoms of the oxadiazole ring of a neighboring molecule. These interactions play a crucial role in the formation of a stable, ordered crystal lattice. The conformation of the flexible propan-1-amine side chain would also be determined, providing a complete picture of the molecule's solid-state structure.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for the purification and purity assessment of synthesized heterocyclic compounds such as this compound. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. The choice of technique depends on the compound's volatility, polarity, and thermal stability. For 1,3,4-oxadiazole derivatives, Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) are the most pertinent methods.

Thin-Layer Chromatography (TLC)

TLC is a fundamental and widely used technique for monitoring the progress of chemical reactions and for the initial assessment of product purity due to its simplicity and speed. nih.govacs.org In the synthesis of 1,3,4-oxadiazole derivatives, TLC is routinely employed to confirm the consumption of starting materials and the formation of the desired product. acs.orgijcce.ac.ir The separation is achieved on a plate coated with a stationary phase, typically silica (B1680970) gel, with the mobile phase ascending the plate via capillary action. The components are separated based on their relative affinities for the stationary and mobile phases, visualized as distinct spots. The retention factor (R_f) value, the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic parameter under defined conditions. For oxadiazole derivatives, various solvent systems have been successfully used as the mobile phase. nih.govmdpi.com

Table 1: Example TLC Mobile Phase Systems for Analysis of 1,3,4-Oxadiazole Derivatives

| Mobile Phase Composition | Ratio (v/v/v) | Application | Source |

|---|---|---|---|

| Petroleum Ether : Ethyl Acetate : Methanol (B129727) | 6 : 3 : 1 | Monitoring synthesis of 1,3,4-oxadiazole derivatives. | nih.gov |

| Ethyl Acetate / Hexanes | 30% Ethyl Acetate | Monitoring reaction progress and purification. | mdpi.com |

| Ethyl Acetate / Hexane | 1 : 2 | Following reaction progress for Schiff base formation. | ijcce.ac.ir |

This table presents examples of TLC conditions used for compounds structurally related to this compound and may be adapted for its analysis.

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for separating and analyzing volatile compounds. For a compound like this compound, GC analysis presents specific challenges. The primary amine group is highly polar and basic, which can lead to strong interactions with the acidic silanol (B1196071) groups on standard silica-based capillary columns. labrulez.com This interaction often results in significant peak tailing and potential irreversible adsorption of the analyte. labrulez.com

To overcome these issues, specialized columns and techniques are necessary. Deactivated columns, where the active sites are masked, are essential for amine analysis. labrulez.comlabrulez.com A common approach is to add a base, such as potassium hydroxide (B78521) (KOH), to the stationary phase coating, which improves peak shape and inertness. labrulez.com Packed columns with graphitized carbon (e.g., Carbopack™) or porous polymers are also well-suited for separating C1-C10 amines. labrulez.com While GC can be used to determine the concentration of amines and their degradation products, care must be taken with the choice of injection solvent, as reactive solvents like methanol can form condensation products with primary amines at high temperatures. ccsknowledge.comnih.gov

Table 2: General GC Conditions and Considerations for Primary Amine Analysis

| Parameter | Description | Key Considerations | Source |

|---|---|---|---|

| Stationary Phase | Typically a polar phase like Carbowax® 20M on a support like Carbopack™ B, often modified with a base (e.g., 0.8% KOH). | The basic additive (KOH) is crucial to prevent peak tailing by deactivating acidic sites on the support. | labrulez.com |

| Column Type | Wall-Coated Open Tubular (WCOT) capillary columns or packed columns. | Capillary columns require special deactivation for amine analysis. Packed columns can offer high loading capacity. | labrulez.comlabrulez.com |

| Carrier Gas | Inert gases such as Helium, Nitrogen, or Hydrogen. | Flow rate must be optimized for separation efficiency. | ccsknowledge.com |

| Detector | Flame Ionization Detector (FID) or Thermal Conductivity Detector (TCD). Mass Spectrometer (MS) for identification. | FID is sensitive to organic compounds. TCD is universal but less sensitive. MS provides structural information. | ccsknowledge.comnih.gov |

This table outlines generalized conditions applicable to the GC analysis of primary amines, which would be the starting point for developing a specific method for this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly versatile and widely used technique for the separation, identification, and quantification of compounds that are non-volatile or thermally labile, making it suitable for many oxadiazole derivatives. The primary amine in this compound lacks a strong native chromophore for standard UV detection. Therefore, pre-column or post-column derivatization is often required to attach a UV-active or fluorescent tag to the amine. researchgate.net A common derivatizing agent is o-phthalaldehyde (B127526) (OPA), which reacts with primary amines in the presence of a thiol (like 2-mercaptoethanol) to form a highly fluorescent isoindole derivative. researchgate.net

Reversed-phase HPLC, using a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of a buffered aqueous solution and acetonitrile (B52724) or methanol), is the most common mode for analyzing such derivatives. researchgate.net The separation is based on the hydrophobic interactions between the analytes and the stationary phase. By employing a gradient elution, where the composition of the mobile phase is changed over time, a wide range of compounds with different polarities can be effectively separated and quantified. researchgate.net

Chemical Reactivity and Derivatization Pathways

Reactions Involving the 1,3,4-Oxadiazole (B1194373) Ring System

The 1,3,4-oxadiazole ring is an aromatic, five-membered heterocycle characterized by its electron-deficient nature. chemicalbook.com This deficiency arises from the presence of one oxygen atom and two electronegative, pyridine-type nitrogen atoms, which significantly reduces the electron density at the ring's carbon atoms. chemicalbook.comrroij.comglobalresearchonline.net This electronic property makes the ring generally resistant to electrophilic substitution but susceptible to nucleophilic attack under specific conditions, particularly when substituted with appropriate leaving groups. rroij.comglobalresearchonline.net

Nucleophilic Substitution Reactions on Substituted Oxadiazoles (B1248032)

Direct nucleophilic substitution on the unsubstituted C5 carbon of the 1,3,4-oxadiazole ring in the title compound is generally uncommon. chemicalbook.com However, the introduction of a good leaving group, such as a halogen, at this position dramatically facilitates nucleophilic substitution reactions. globalresearchonline.netnih.gov In such activated derivatives, the halogen can be readily displaced by a variety of nucleophiles. This pathway is a cornerstone for the synthesis of diverse 2,5-disubstituted 1,3,4-oxadiazole derivatives.

For instance, studies on other 1,3,4-oxadiazole systems demonstrate this principle effectively. Thiol groups on an oxadiazole ring have been shown to undergo nucleophilic substitution reactions with reagents like phenacyl bromides, highlighting the versatility of activated oxadiazoles as synthetic intermediates. nih.gov

Table 1: Examples of Nucleophilic Substitution on Activated 1,3,4-Oxadiazoles This table illustrates the general reaction pattern for derivatization, not specific reactions of the title compound unless otherwise noted.

| Starting Material (Hypothetical) | Nucleophile | Reagent/Conditions | Product |

|---|---|---|---|

| 2-(3-aminopropyl)-5-chloro-1,3,4-oxadiazole | Piperidine | Heat | 2-(3-aminopropyl)-5-(piperidin-1-yl)-1,3,4-oxadiazole |

| 2-(3-aminopropyl)-5-bromo-1,3,4-oxadiazole | Sodium Methoxide | CH₃OH | 2-(3-aminopropyl)-5-methoxy-1,3,4-oxadiazole |

| 5-Substituted-1,3,4-oxadiazole-2-thione | Phenacyl Bromide | Base | 2-(Phenacylthio)-5-substituted-1,3,4-oxadiazole nih.gov |

It is important to note that strong nucleophiles can also induce ring cleavage, a competing reaction pathway that depends on the stability of the ring and the reaction conditions. chemicalbook.comrroij.com

Electrophilic Reactions of the Oxadiazole Core

Electrophilic substitution at the carbon atoms (C2 and C5) of the 1,3,4-oxadiazole ring is exceptionally difficult. rroij.comglobalresearchonline.net The low electron density at these positions, caused by the electron-withdrawing effect of the adjacent nitrogen atoms, deactivates the ring toward attack by electrophiles. chemicalbook.comrroij.com

Conversely, electrophilic attack can occur at the electron-rich ring nitrogen atoms (N3 and N4). rroij.comglobalresearchonline.net This reactivity is enhanced if the oxadiazole ring bears electron-releasing substituents. rroij.com Such reactions typically lead to the formation of quaternary nitrogen species known as 1,3,4-oxadiazolium salts. nih.gov While the propan-1-amine side chain of the title compound is not a strong activating group, reactions with potent electrophiles could potentially lead to N-alkylation or N-acylation at the ring nitrogens.

Cycloaddition Reactions and Ring Transformations

The electron-deficient 1,3,4-oxadiazole ring can function as a heterocyclic azadiene component in inverse electron demand Diels-Alder reactions. researchgate.netnih.gov In these cycloadditions, the oxadiazole reacts with an electron-rich dienophile (an alkene). The initial [4+2] cycloadduct is typically unstable and undergoes a retro-Diels-Alder reaction, extruding a molecule of dinitrogen (N₂) to generate a carbonyl ylide intermediate. researchgate.netnih.gov This highly reactive intermediate can then participate in a subsequent 1,3-dipolar cycloaddition with another molecule of the dienophile. nih.gov

Ring transformations also represent a key aspect of oxadiazole chemistry. For example, the Huisgen reaction, involving the reaction of 5-substituted tetrazoles with acid chlorides, produces 2,5-disubstituted 1,3,4-oxadiazoles. acs.org This process involves N-acylation of the tetrazole followed by a rearrangement that eliminates nitrogen gas and facilitates ring-closure to form the more stable oxadiazole ring. acs.org

Reactions of the Propan-1-amine Moiety

The propan-1-amine side chain provides a nucleophilic primary amine group (—NH₂) that is a key site for functionalization. libretexts.org This group readily participates in a wide array of classic amine reactions.

Amine-Based Functionalization Reactions (e.g., Acylation, Alkylation)

The lone pair of electrons on the nitrogen atom of the propan-1-amine moiety makes it a potent nucleophile, enabling straightforward alkylation and acylation reactions.

N-Alkylation: The primary amine can react with alkyl halides via a nucleophilic aliphatic substitution (SN2) mechanism to form more substituted amines. libretexts.org However, this reaction is often difficult to control. The resulting secondary amine product is typically more nucleophilic than the starting primary amine, leading to further alkylation. libretexts.orgmasterorganicchemistry.com This can result in a mixture of primary, secondary, and tertiary amines, as well as the quaternary ammonium (B1175870) salt, a process known as polyalkylation. masterorganicchemistry.com To achieve selective mono-alkylation, specific strategies such as using a large excess of the initial amine are often required. libretexts.org

N-Acylation: In contrast to alkylation, N-acylation is a highly efficient and controllable reaction. The primary amine of 3-(1,3,4-Oxadiazol-2-yl)propan-1-amine reacts rapidly with acid chlorides or acid anhydrides to form a stable secondary amide. libretexts.org The reaction proceeds cleanly because the resulting amide is significantly less nucleophilic than the starting amine. The delocalization of the nitrogen lone pair into the adjacent carbonyl group prevents over-acylation, making this a preferred method for derivatization. libretexts.org

Table 2: Representative Derivatization Reactions of the Amine Moiety

| Reaction Type | Reagent | General Product Structure |

|---|---|---|

| Alkylation | Methyl Iodide (CH₃I) | (1,3,4-Oxadiazol-2-yl)-N-methylpropan-1-amine |

| (1,3,4-Oxadiazol-2-yl)-N,N-dimethylpropan-1-amine | ||

| 3-(1,3,4-Oxadiazol-2-yl)-N,N,N-trimethylpropan-1-aminium iodide | ||

| Acylation | Acetyl Chloride (CH₃COCl) | N-(3-(1,3,4-Oxadiazol-2-yl)propyl)acetamide |

| Benzoyl Chloride (C₆H₅COCl) | N-(3-(1,3,4-Oxadiazol-2-yl)propyl)benzamide |

Formation of Imines and Schiff Bases

The primary amine functionality readily undergoes condensation reactions with aldehydes or ketones to form imines, commonly known as Schiff bases. researchgate.netorgoreview.com This reaction is a cornerstone of amine chemistry and proceeds via a two-step mechanism. First, the nucleophilic amine attacks the electrophilic carbonyl carbon to form a hemiaminal (or carbinolamine) intermediate. researchgate.netorgoreview.com This is followed by an acid-catalyzed dehydration (elimination of water) to yield the final C=N double bond of the imine. researchgate.netlibretexts.org

The reaction rate is highly pH-dependent, with optimal conditions typically found in mildly acidic environments (around pH 5). libretexts.orglumenlearning.com At lower pH, the amine becomes protonated and non-nucleophilic, while at higher pH, there is insufficient acid to catalyze the dehydration of the carbinolamine intermediate. libretexts.orglumenlearning.com

Table 3: Examples of Schiff Base Formation Illustrative reactions of the title compound's amine group.

| Carbonyl Compound | Name | Resulting Schiff Base Product |

|---|---|---|

| Benzaldehyde | C₆H₅CHO | (E)-N-benzylidene-3-(1,3,4-oxadiazol-2-yl)propan-1-amine |

| Acetone | (CH₃)₂CO | N-(propan-2-ylidene)-3-(1,3,4-oxadiazol-2-yl)propan-1-amine |

| Cyclohexanone | C₆H₁₀O | N-cyclohexylidene-3-(1,3,4-oxadiazol-2-yl)propan-1-amine |

Synthetic Transformations Leading to Hybrid Heterocyclic Systems

The primary amine functionality of this compound serves as a versatile handle for the construction of more complex molecular architectures, particularly hybrid heterocyclic systems. This section explores the synthetic pathways that leverage this reactivity to fuse or link the 1,3,4-oxadiazole core with other heterocyclic rings. Such hybrid molecules are of significant interest in medicinal chemistry due to the potential for synergistic biological activities arising from the combination of different pharmacophores.

While specific documented examples of this compound undergoing such transformations are not extensively reported in publicly available literature, the chemical principles governing the reactivity of primary amines allow for the postulation of several key derivatization pathways. These pathways are analogous to well-established methods for the synthesis of various nitrogen-containing heterocycles.

One of the most common strategies for constructing new heterocyclic rings from a primary amine involves condensation reactions with dicarbonyl compounds or their equivalents. For instance, the reaction of a primary amine with a 1,3-dicarbonyl compound, such as acetylacetone, in the presence of an aldehyde can lead to the formation of dihydropyridine (B1217469) derivatives through the Hantzsch pyridine (B92270) synthesis. researchgate.net This multicomponent reaction is a cornerstone in the synthesis of a wide array of pyridine-based structures.

Another important class of reactions involves the cyclocondensation of primary amines with various reagents to form five- or six-membered heterocycles. For example, reaction with α,β-unsaturated ketones can yield tetrahydropyrimidine (B8763341) derivatives. researchgate.net Similarly, the reaction with reagents containing two electrophilic centers can lead to the formation of a variety of heterocyclic systems.

Furthermore, the primary amine of this compound can be transformed into other functional groups that are precursors to heterocyclic rings. For instance, conversion to a hydrazine (B178648) derivative would open up pathways to pyrazole (B372694) and pyrazolone (B3327878) synthesis.

The following table outlines potential synthetic transformations of this compound to form hybrid heterocyclic systems, based on established chemical principles for primary amine reactivity.

| Starting Material | Reagent(s) | Resulting Hybrid Heterocycle Core | Reaction Type |

| This compound | 1,3-Dicarbonyl compound + Aldehyde | Dihydropyridine | Hantzsch Pyridine Synthesis |

| This compound | α,β-Unsaturated Ketone | Tetrahydropyrimidine | Michael Addition/Cyclization |

| This compound | Ethyl Acetoacetate | Pyrazolone derivative (after conversion to hydrazine) | Knorr Pyrazole Synthesis |

| This compound | Diethyl malonate | Barbiturate-like structures (after conversion to urea) | Condensation |

It is important to note that the successful synthesis of these hybrid systems would depend on the specific reaction conditions, including the choice of solvent, temperature, and catalyst. The reactivity of the 1,3,4-oxadiazole ring under these conditions would also need to be considered to avoid undesired side reactions. Further experimental investigation is required to validate these proposed synthetic pathways and to fully characterize the resulting hybrid heterocyclic systems.

Role As a Synthetic Building Block and Scaffold in Materials and Chemical Biology Research

Design and Synthesis of Complex Molecular Architectures Utilizing the Oxadiazole-Propanamine Core

The dual functionality of 3-(1,3,4-oxadiazol-2-yl)propan-1-amine, featuring both a heterocyclic core and a reactive primary amine, makes it an ideal starting point for the synthesis of complex molecules. The primary amine group is readily derivatized, serving as a nucleophile in reactions with a variety of electrophiles. This allows for the construction of larger molecular architectures where the oxadiazole-propanamine unit acts as a central scaffold.

Common synthetic transformations involving the terminal amine include:

Acylation: Reaction with acid chlorides or activated carboxylic acids to form stable amide bonds. This is a widely used strategy to link the oxadiazole core to other pharmacophores or functional groups. ijpca.org

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Reductive Amination: Condensation with aldehydes or ketones followed by reduction to yield secondary or tertiary amines.

Isocyanate and Isothiocyanate Addition: Formation of urea (B33335) or thiourea (B124793) linkages, which are important functional groups in many biologically active molecules. luxembourg-bio.com

The synthesis of the 1,3,4-oxadiazole (B1194373) ring itself can be achieved through several established methods, most commonly involving the cyclodehydration of N,N'-diacylhydrazines using reagents like phosphorus oxychloride (POCl₃) or polyphosphoric acid. mdpi.comresearchgate.net Alternatively, oxidative cyclization of acylhydrazones provides another efficient route. jchemrev.com By employing a precursor like 4-aminobutanoic acid hydrazide, the oxadiazole-propanamine core can be constructed and subsequently elaborated into more complex structures. The versatility of these synthetic routes allows for the creation of diverse libraries of compounds for screening in various applications.

Development of Chemical Probes and Tools for Mechanistic Studies

Chemical probes are essential tools for elucidating biological pathways and mechanisms of drug action. The structure of this compound is well-suited for the development of such probes. The terminal amine provides a convenient site for the attachment of reporter tags, such as fluorophores (e.g., fluorescein, rhodamine), biotin (B1667282) for affinity purification, or photoreactive groups for covalent labeling of biological targets.

For example, a fluorescent probe could be synthesized by reacting the amine group of the title compound with an N-hydroxysuccinimide (NHS) ester of a dye. If a derivative of the oxadiazole-propanamine scaffold is found to bind to a specific protein, this fluorescently labeled version could be used to visualize the protein's localization within a cell via fluorescence microscopy. Similarly, a biotinylated probe could be used to isolate the protein and its binding partners from cell lysates for identification by mass spectrometry. While specific examples utilizing this compound as a probe are not extensively documented, the synthetic accessibility of its amine handle makes it a prime candidate for such applications in chemical biology research.

Investigation of Interactions with Enzyme Active Sites through In Vitro Assays

The 1,3,4-oxadiazole moiety is a recognized pharmacophore in drug discovery, often acting as a bioisosteric replacement for amide or ester functionalities to improve metabolic stability and pharmacokinetic properties. nih.govsemanticscholar.org Derivatives incorporating the 1,3,4-oxadiazole ring have been investigated as inhibitors for a range of enzymes. The ring's nitrogen and oxygen atoms can act as hydrogen bond acceptors, interacting with key amino acid residues in an enzyme's active site. semanticscholar.org

Derivatives of the oxadiazole-propanamine core can be designed to target specific enzymes. The flexible propanamine linker allows for optimal positioning of appended substituents to fit into binding pockets adjacent to the active site. In vitro assays are crucial for evaluating the inhibitory potential of these synthesized compounds. For instance, various 1,3,4-oxadiazole derivatives have been synthesized and tested for their ability to inhibit enzymes such as cyclooxygenases (COX-1 and COX-2), which are key targets for anti-inflammatory drugs, as well as cholinesterases in the context of Alzheimer's disease research. acs.orgmdpi.com

Below is a table summarizing the in vitro inhibitory activities of various 1,3,4-oxadiazole derivatives against different enzyme targets, illustrating the therapeutic potential of this scaffold.

| Enzyme Target | Derivative Class | Key Findings |

| Cyclooxygenase (COX) | Pyrrolo[3,4-d]pyridazinone-oxadiazole hybrids | All tested compounds inhibited COX-2 more effectively than the reference drug Meloxicam. acs.orgmdpi.com |

| α-Glucosidase & BChE | N-substituted acetamide (B32628) derivatives of 1,3,4-oxadiazole | Some compounds showed potent inhibitory activity against both enzymes, highlighting dual-target potential. tandfonline.com |

| STAT3 | Disubstituted 1,3,4-oxadiazoles | A derivative showed significant inhibitory effect on the STAT3 enzyme, relevant for breast cancer research. researchgate.net |

| GABAA Receptor | 1,3,4-Oxadiazole derivatives | A specific derivative exhibited potent binding affinity to the GABAA receptor and showed anticonvulsant activity. chemicalbook.com |

These studies demonstrate that by modifying the substituents on the oxadiazole ring and derivatizing the amine group of a scaffold like this compound, it is possible to develop potent and selective enzyme inhibitors.

Exploration of Oxadiazole-Propanamine Conjugates in Material Science Applications (e.g., scintillators, dyes)

The 1,3,4-oxadiazole ring is not only important in medicinal chemistry but also possesses unique photophysical properties that make it a valuable component in materials science. The heterocyclic ring is electron-deficient and aromatic, contributing to high thermal stability and electron-transporting capabilities. These characteristics are highly sought after in the development of organic light-emitting diodes (OLEDs), fluorescent dyes, and liquid crystals. chemicalbook.com

2,5-Disubstituted 1,3,4-oxadiazoles are known to exhibit strong fluorescence and are used as scintillators (materials that emit light upon exposure to ionizing radiation), optical brighteners in textiles and polymers, and as laser dyes. chemicalbook.com The oxadiazole-propanamine scaffold can be used to incorporate this fluorescent core into larger systems. For example, the amine group can be used to covalently link the oxadiazole unit to a polymer backbone or to another chromophore to create a material with tailored properties.

Recent research has focused on the synthesis of oxadiazole-based materials for various applications:

Liquid Crystals: Stilbene-containing 1,3,4-oxadiazole derivatives have been shown to exhibit liquid crystalline phases with strong blue fluorescence, making them suitable for display technologies. tandfonline.com Star-shaped molecules with an oxadiazole core can also form liquid crystalline phases that are blue emitters. acs.orgresearchgate.net

Luminescent Gels: Certain oxadiazole derivatives have been found to form stable, luminescent gels in nonpolar solvents, opening possibilities for creating soft, light-emitting materials. researchgate.net

Azo Dyes: The oxadiazole nucleus has been incorporated into azo dye structures, with studies indicating their potential as potent biological agents and for coloring materials like polyester. researchgate.net

The propanamine linker in this compound provides a flexible spacer and a reactive site for conjugating the optically active oxadiazole core into these advanced materials.

Precursor Synthesis for Advanced Organic Materials

Building on its utility in creating fluorescent molecules and dyes, this compound can serve as a key precursor or monomer for the synthesis of advanced organic materials, particularly high-performance polymers. Polymers containing the 1,3,4-oxadiazole ring in their backbone are known for their exceptional thermal stability, mechanical strength, and good dielectric properties. researchgate.net

The synthesis of such polymers often involves the polycondensation of monomers containing preformed oxadiazole rings. The title compound, after appropriate modification, could be used in such polymerization reactions. For example, the primary amine could be reacted with a dianhydride to form a diamide, which could then be used to create a poly(amide-oxadiazole). Alternatively, reaction with diacid chlorides could lead to the formation of polyamides containing the oxadiazole moiety. researchgate.net These polymers are valuable in applications requiring resistance to high temperatures and harsh chemical environments, such as in the aerospace and electronics industries. The synthesis of polymers from oxadiazole-containing diamines and various dianhydrides has been shown to produce polyimides with excellent thermal stability. researchgate.net The oxadiazole-propanamine core provides a versatile platform for designing and synthesizing monomers for a new generation of advanced functional polymers.

Future Research Directions and Unexplored Avenues

Novel Synthetic Routes and Sustainable Methodologies

The synthesis of 1,3,4-oxadiazoles typically involves the cyclodehydration of 1,2-diacylhydrazines or the oxidative cyclization of acylhydrazones. nih.govnih.gov Traditional reagents for these transformations, such as phosphorus oxychloride and thionyl chloride, are often harsh and environmentally detrimental. nih.gov Future research should focus on developing novel and sustainable synthetic pathways to 3-(1,3,4-oxadiazol-2-yl)propan-1-amine.

Promising avenues include:

Microwave-Assisted Organic Synthesis (MAOS): This technique has been shown to accelerate the synthesis of 1,3,4-oxadiazole (B1194373) derivatives, often leading to higher yields in shorter reaction times and under solvent-free conditions. nih.govjchemrev.com A systematic study to adapt MAOS for the cyclization step leading to the target compound, potentially starting from a protected form of 4-aminobutanoic acid hydrazide, would be a significant advancement.

Eco-friendly Dehydrating Agents: The exploration of solid-supported reagents, such as silica-supported dichlorophosphate, or greener catalytic systems like those based on iodine or cerium ammonium (B1175870) nitrate, could provide milder and more sustainable alternatives to conventional methods. nih.govrsc.org

One-Pot Reactions: Designing a one-pot synthesis, possibly from readily available starting materials like γ-aminobutyric acid derivatives, would streamline the production process, making it more efficient and cost-effective. organic-chemistry.orgnih.gov A potential one-pot, three-component reaction could be envisioned, though this remains a significant synthetic challenge. scirp.org

A comparative overview of potential synthetic methodologies is presented in Table 1.

| Methodology | Potential Reagents/Conditions | Key Advantages | Representative Ref. (for general 1,3,4-oxadiazoles) |

| Conventional Dehydration | Phosphorus Oxychloride (POCl₃) | Well-established, high conversion | nih.gov |

| Microwave-Assisted Synthesis | Chloramine-T, HMPA | Reduced reaction time, higher yields, green chemistry | jchemrev.com |

| Oxidative Cyclization | Molecular Iodine (I₂), TEMPO | Metal-free, mild conditions | organic-chemistry.org |

| Solid-Support Synthesis | Silica-supported dichlorophosphate | Simple work-up, reusable support | nih.gov |

Table 1: Comparison of Potential Synthetic Strategies for this compound

Advanced Computational Modeling for Structure-Property Relationships

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool to predict and understand the properties of molecules before their synthesis. For this compound, DFT studies are crucial for elucidating its fundamental electronic and structural characteristics, which are currently unknown.

Future computational work should focus on:

Spectroscopic Prediction: Simulating IR, Raman, and NMR spectra can aid in the structural confirmation of the synthesized compound. nahrainuniv.edu.iq

Solvent Effects: Investigating how the polarity of the solvent influences the compound's electronic properties and dipole moment, which is vital for understanding its behavior in different chemical environments. mdpi.com

Table 2 presents a hypothetical set of DFT-calculated properties for the target compound, based on typical values for other 1,3,4-oxadiazole derivatives, to guide future experimental validation.

| Property | Predicted Value (Illustrative) | Significance | Representative Ref. (for other oxadiazoles) |

| HOMO Energy | -6.5 eV | Electron-donating ability | nih.gov |

| LUMO Energy | -1.2 eV | Electron-accepting ability | nih.gov |

| HOMO-LUMO Gap | 5.3 eV | Electronic stability, optical properties | mdpi.combohrium.com |

| Dipole Moment | ~3.5 D | Polarity, intermolecular interactions | researchgate.net |

Table 2: Illustrative DFT-Predicted Properties for Future Validation

Chemoinformatics and High-Throughput Virtual Screening for Design of Novel Derivatives

While high-throughput screening is common in drug discovery, its principles can be adapted for materials science to design novel derivatives of this compound. nih.gov The primary amine and the oxadiazole ring offer two distinct points for chemical modification, creating a vast chemical space to explore.

Future research directions include:

Library Design: Creating virtual libraries of derivatives by substituting the primary amine with various functional groups or by modifying the C5 position of the oxadiazole ring.

Property Prediction: Using Quantitative Structure-Property Relationship (QSPR) models to screen these virtual libraries for desirable properties, such as a low HOMO-LUMO gap for better charge transport or a high refractive index for optical applications.

Inverse Design: Employing inverse design algorithms that start with a desired property (e.g., a specific emission wavelength) and computationally generate candidate molecular structures based on the this compound scaffold.

Development of Optoelectronic or Catalytic Applications Based on the Scaffold

The 1,3,4-oxadiazole ring is known for its electron-deficient nature, making its derivatives excellent candidates for electron-transporting materials in Organic Light-Emitting Diodes (OLEDs). rsc.orgbohrium.com The presence of the flexible propyl-amine side chain in this compound could be exploited to tune solubility and film-forming properties.

Unexplored applications to investigate:

OLED Materials: Synthesizing derivatives where the amine is functionalized with aromatic or charge-donating moieties to create donor-π-acceptor (D-π-A) structures. The photophysical properties (absorption, fluorescence, quantum yield) of these new compounds would need thorough investigation. researchgate.netresearchgate.net

Organic Scintillators: 2,5-Disubstituted-1,3,4-oxadiazoles are known to be fluorescent and have been used as scintillators. tandfonline.com The potential of the title compound and its derivatives in this area is completely unexplored.

Catalysis: The nitrogen atoms in the oxadiazole ring and the primary amine group offer potential coordination sites for metal ions. Research into the synthesis of metal complexes based on this scaffold could lead to novel catalysts for organic transformations. The amine group could also serve as an organocatalytic moiety.

Mechanistic Elucidation of Interactions in Chemical Systems

Understanding the fundamental reactivity and interaction mechanisms of this compound is a prerequisite for its application. The 1,3,4-oxadiazole ring is electron-deficient and generally resistant to electrophilic substitution but can undergo nucleophilic attack or ring-opening reactions under certain conditions. tandfonline.com

Key areas for mechanistic studies include:

Cyclization Pathways: A detailed mechanistic study, supported by DFT calculations, of its formation could reveal pathways to improve reaction efficiency and selectivity. For instance, investigating the proposed 5-exo-trig cyclization and the factors that favor it over competing pathways would be highly valuable. acs.org

Complexation Chemistry: Investigating the coordination chemistry of the compound with various metal ions. This would involve determining binding constants, coordination geometries, and the electronic effects of metal binding on the oxadiazole ring.

Host-Guest Chemistry: The propyl-amine chain provides flexibility and hydrogen bonding capability. Its potential to act as a guest molecule in supramolecular hosts like cyclodextrins or calixarenes, and the mechanistic details of such interactions, could be explored for applications in sensing or molecular encapsulation.

Q & A

Q. What are the established synthetic routes for 3-(1,3,4-oxadiazol-2-yl)propan-1-amine, and how are intermediates characterized?

The compound is typically synthesized via cyclocondensation of thiosemicarbazides under acidic or oxidative conditions. For example, hydrazide intermediates can be cyclized using reagents like POCl₃ or H₂SO₄ to form the oxadiazole ring. Key intermediates (e.g., thiosemicarbazides) are characterized using -NMR, -NMR, and IR spectroscopy to confirm functional groups, while mass spectrometry validates molecular weight .

Q. What analytical techniques are critical for confirming the purity and structure of this compound?

High-resolution mass spectrometry (HRMS) is essential for verifying molecular formula accuracy. Purity is assessed via HPLC (≥95% purity threshold), and structural confirmation employs -NMR (e.g., amine proton signals at δ 1.5–2.5 ppm) and -NMR (oxadiazole carbons at δ 160–170 ppm). Elemental analysis (C, H, N) ensures stoichiometric consistency .

Q. How can researchers mitigate common impurities during synthesis?

Unreacted hydrazide or thiocarbamide precursors are common impurities. Recrystallization in ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) effectively removes these. Monitoring reaction progress via TLC (Rf ~0.5 in 7:3 ethyl acetate/hexane) ensures completion .

Q. What are the stability considerations for storing this compound?

The compound is hygroscopic and should be stored in airtight containers under inert gas (N₂ or Ar) at –20°C. Degradation under ambient conditions is monitored via periodic HPLC; exposure to light or moisture accelerates decomposition, forming oxadiazole ring-opened byproducts .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Yield optimization involves varying catalysts (e.g., FeCl₃ vs. POCl₃) and reaction temperatures. For instance, using POCl₃ at 80°C for 6 hours achieves ~75% yield, while microwave-assisted synthesis reduces time to 30 minutes with comparable yields. DOE (Design of Experiments) models help identify optimal molar ratios of hydrazide to cyclizing agents .

Q. What methodologies are used to evaluate the biological activity of this compound derivatives?

Anticancer activity is assessed via MTT assays against cell lines (e.g., MCF-7, HeLa), with IC₅₀ values calculated using nonlinear regression. Antimicrobial screening follows CLSI guidelines (MIC determination via broth dilution). Antioxidant potential is measured via DPPH radical scavenging assays .

Q. How do molecular docking studies elucidate the interaction of this compound with biological targets?

Docking software (AutoDock Vina) models interactions with enzymes like EGFR or DHFR. The oxadiazole ring’s electron-deficient nature facilitates π-π stacking with aromatic residues (e.g., Phe in EGFR), while the amine group forms hydrogen bonds with catalytic sites. MD simulations (100 ns) validate binding stability .

Q. What strategies guide structure-activity relationship (SAR) studies for oxadiazole derivatives?

Systematic substitution at the propan-1-amine chain (e.g., alkylation, aryl groups) or oxadiazole position 5 (e.g., halogens, methyl) is explored. Bioisosteric replacement of oxadiazole with thiadiazole or triazole rings compares activity profiles. QSAR models correlate logP and polar surface area with bioavailability .

Q. What mechanistic insights exist for the anticancer activity of this compound?

The compound induces apoptosis via caspase-3/7 activation (confirmed by fluorometric assays) and mitochondrial membrane depolarization (JC-1 staining). ROS generation is quantified using DCFH-DA probes, while Western blotting reveals downregulation of Bcl-2 and upregulation of Bax .

Q. Can green chemistry approaches be applied to synthesize this compound?

Solvent-free mechanochemical synthesis (ball milling) reduces waste, achieving 65% yield. Catalytic systems like ionic liquids (e.g., [BMIM]BF₄) or recyclable nano-catalysts (Fe₃O₄@SiO₂) enhance atom economy. Lifecycle assessment (LCA) metrics compare environmental impact vs. traditional methods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.